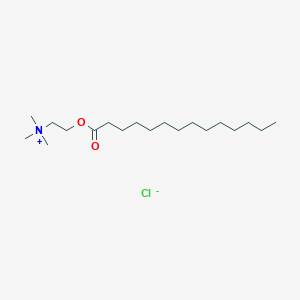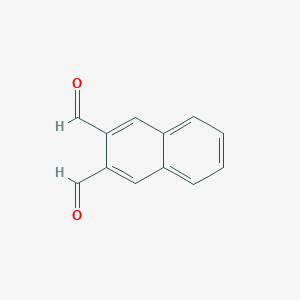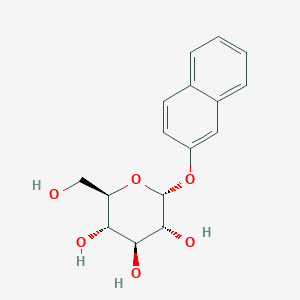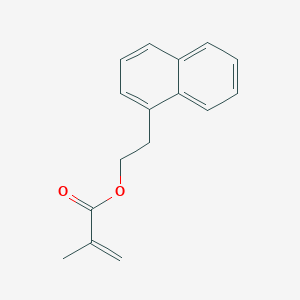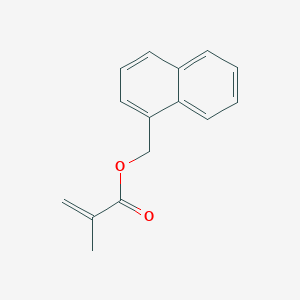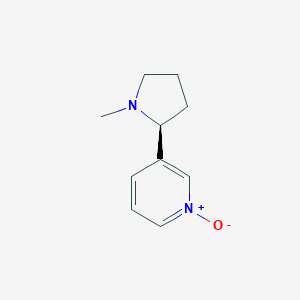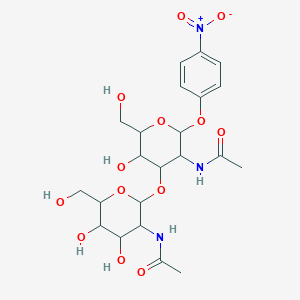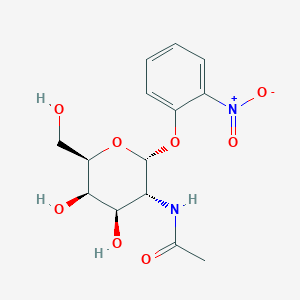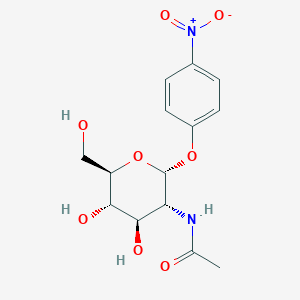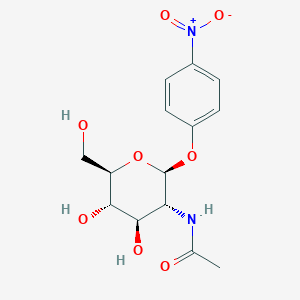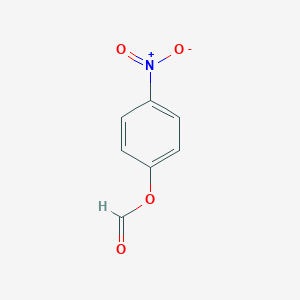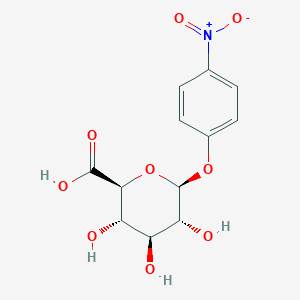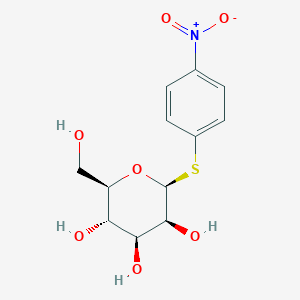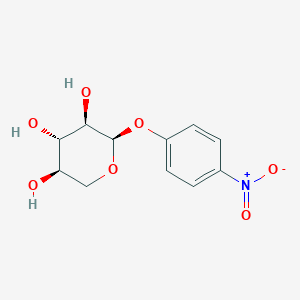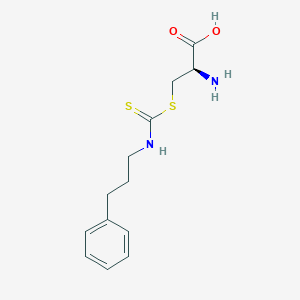
S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine involves several key steps, including the amidation of cysteine with thiocarbamoyl derivatives. A notable example of a related synthetic pathway is the preparation of poly(S-[(3-hydroxypropyl)-carbamoylmethyl]-L-cysteine) through the amidation of poly(S-carbobenzoxymethyl-L-cysteine) with 3-amino-propanol (Tomiyama & Ikeda, 1980). Additionally, cysteine-derived S-protected oxazolidinones have been developed as chemical devices for peptide thioesters synthesis, employing N-S acyl transfer-mediated approaches (Ohta et al., 2006).
Molecular Structure Analysis
The molecular structure of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is characterized by its thiocarbamoyl group attached to a cysteine moiety. The structure is further complicated by the presence of a 3-phenylpropyl substituent. The study of similar compounds reveals the importance of intramolecular hydrogen bonding and the stabilization of certain conformations in aqueous environments (Tomiyama & Ikeda, 1980).
Chemical Reactions and Properties
Chemical reactions involving S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine often focus on its reactivity towards nucleophiles and electrophiles, given the presence of both amino and thiol groups. For example, the synthesis of peptide thioesters using S-protected oxazolidinone derived from cysteine demonstrates the compound's utility in peptide chemistry (Ohta et al., 2006).
Applications De Recherche Scientifique
Organic Synthesis and Peptide Coupling
Research has demonstrated the use of cysteine-derived S-protected oxazolidinones in the preparation of peptide thioesters, which are crucial for native chemical ligation protocols, underscoring the versatility of cysteine derivatives in peptide synthesis (Ohta et al., 2006).
Photolabile Protecting Groups
Studies on cysteinyl radicals and methyl(phenyl)thiocarbamic acid radicals generated by laser flash photolysis of BOC−Cys(Snm)−OH provide insights into the use of thiocarbamoyl groups as photolabile protecting groups. This research underscores their potential in facilitating cleavage reactions with acceptable quantum yields, highlighting their utility in photochemical studies (Kolano & Sander, 2003).
Antiretroviral Research
Optically active S-phenyl-L-cysteine, prepared via a chemoenzymatic method from inexpensive starting materials, is considered for potential application as an antiretroviral/protease inhibitor for HIV. This showcases the application of cysteine derivatives in medicinal chemistry and drug development (Lisheng Xu et al., 2019).
Coordination Chemistry
The synthesis and characterization of 2-phenylpyridine gold(III) complexes with various thiolate ligands, including cysteine, have been explored. Such studies illuminate the role of cysteine derivatives in forming stable metal complexes, contributing to the understanding of their biological activities and potential applications in catalysis (Fan et al., 2003).
Surface Chemistry for Bioconjugation
An improved method for quantitative native chemical ligation at thiophenyl ester-functionalized glass surfaces has been reported, utilizing cysteine derivatives for the preparation of functionalized surfaces. This methodology supports the development of surface chemistries for bioconjugation and the creation of bioactive materials (Anderson, 2008).
Safety And Hazards
Orientations Futures
While specific future directions for the requested compound were not found, the field of medicinal chemistry continues to explore the synthesis and applications of new pharmaceutical compounds12.
Please note that this information is based on the closest available compounds and may not accurately represent the requested compound. Always consult with a professional for precise information.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUXBMTQJJHED-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160393 | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
CAS RN |
137915-13-0 | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



